2-(Pyrrolidin-3-ylthio)pyridine
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Overview
Description
2-(Pyrrolidin-3-ylthio)pyridine is a heterocyclic compound that features a pyridine ring attached to a pyrrolidine ring via a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrrolidin-3-ylthio)pyridine typically involves the reaction of pyridine derivatives with pyrrolidine derivatives under specific conditions. One common method is the nucleophilic substitution reaction where a pyridine derivative reacts with a pyrrolidine derivative in the presence of a base. The reaction conditions often include solvents like acetone or ethanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions are crucial for efficient industrial production .
Chemical Reactions Analysis
Types of Reactions
2-(Pyrrolidin-3-ylthio)pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Bases like sodium hydride or potassium tert-butoxide are often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
2-(Pyrrolidin-3-ylthio)pyridine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 2-(Pyrrolidin-3-ylthio)pyridine involves its interaction with specific molecular targets. The pyridine ring can interact with various enzymes and receptors, while the pyrrolidine ring can enhance the compound’s binding affinity and selectivity. The sulfur atom acts as a linker, providing flexibility and stability to the molecule .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple nitrogen-containing heterocycle with various biological activities.
Pyridine: An aromatic nitrogen-containing heterocycle widely used in pharmaceuticals and agrochemicals.
Thiazole: A sulfur and nitrogen-containing heterocycle with diverse applications in medicinal chemistry
Uniqueness
2-(Pyrrolidin-3-ylthio)pyridine is unique due to its combined structural features of pyridine and pyrrolidine rings linked by a sulfur atom. This unique structure imparts specific chemical and biological properties that are not observed in its individual components .
Properties
Molecular Formula |
C9H12N2S |
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Molecular Weight |
180.27 g/mol |
IUPAC Name |
2-pyrrolidin-3-ylsulfanylpyridine |
InChI |
InChI=1S/C9H12N2S/c1-2-5-11-9(3-1)12-8-4-6-10-7-8/h1-3,5,8,10H,4,6-7H2 |
InChI Key |
PHMXZEABNWVEER-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1SC2=CC=CC=N2 |
Origin of Product |
United States |
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